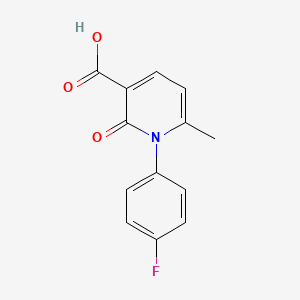

1-(4-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

1-(4-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a fluorinated dihydropyridine derivative characterized by a 4-fluorophenyl group at position 1, a methyl group at position 6, and a carboxylic acid moiety at position 3 (CAS 888721-65-1 and 60041-89-6; see ). For instance, derivatives of this scaffold have been utilized in antibody-drug conjugates (ADCs) for targeted cancer therapies . The fluorine atom and methyl group enhance metabolic stability and influence intermolecular interactions, making this compound a valuable candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

1-(4-fluorophenyl)-6-methyl-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c1-8-2-7-11(13(17)18)12(16)15(8)10-5-3-9(14)4-6-10/h2-7H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPCWSQBSXUYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610607 | |

| Record name | 1-(4-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888721-65-1 | |

| Record name | 1-(4-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Isoxazole Ring Expansion Method

A prominent method involves the Mo(CO)₆-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates to yield 2-alkyl-6-aryl-4-oxo-1,4-dihydropyridine-3-carboxylates. This approach allows the introduction of aryl groups at the 6-position and alkyl or aryl substituents at the 2-position, which can be adapted for the synthesis of 1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid by selecting appropriate precursors.

-

- Preparation of isoxazole intermediates by cycloaddition of nitrile oxides (generated from N-hydroxyimidoyl chlorides) to propargyl halides.

- Conversion of isoxazoles to cyanides and subsequent acid hydrolysis.

- Esterification of resulting acids with diazomethane.

- Mo(CO)₆-mediated rearrangement to form the dihydropyridine core.

-

- High regioselectivity and functional group tolerance.

- Access to diverse substitution patterns including 4-fluorophenyl groups.

Detailed Preparation Method for this compound

Based on the isoxazole ring expansion strategy, the preparation involves the following key stages:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of N-hydroxyimidoyl chloride from appropriate precursors | Standard chlorination reagents | Precursor for nitrile oxide generation |

| 2 | Cycloaddition of nitrile oxide to propargyl halide to form isoxazole | Mild conditions, solvent such as acetonitrile | Forms 3-substituted isoxazoles |

| 3 | Cyanation of isoxazoles to cyanides using Me₂C(OH)CN/(Me₂N)₂C=NH | Controlled temperature, inert atmosphere | Converts isoxazole to nitrile intermediate |

| 4 | Acid hydrolysis of cyanides to corresponding acids | Acidic aqueous conditions | Yields carboxylic acid intermediates |

| 5 | Esterification with diazomethane | Anhydrous conditions | Methyl ester formation |

| 6 | Mo(CO)₆-mediated ring expansion | Reflux in xylene with molecular sieves | Key step forming the dihydropyridine ring with 4-oxo and 6-aryl substituents |

This method yields methyl 4-oxo-1,4-dihydropyridine-3-carboxylates with aryl substitution at the 6-position, including 4-fluorophenyl groups, and methyl substitution at the 6-position when starting from methyl 3-oxopropanoates bearing appropriate substituents.

Comparative Yields and Reaction Efficiency

| Compound Type | Starting Ester | Yield (%) | Notes |

|---|---|---|---|

| Alkyl 6-aryl-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylates | Methyl 3-aryl-3-oxopropanoates | 37–46% | Higher yields with methyl esters |

| Corresponding ethyl derivatives | Ethyl 3-aryl-3-oxopropanoates | 13–25% | Lower yields observed |

The data indicate that methyl esters are preferable for higher yields in the ring expansion process.

Analytical Characterization of the Prepared Compound

- Melting Point: Typically determined to confirm purity.

- Nuclear Magnetic Resonance (NMR): ^1H-NMR and ^13C-NMR to confirm the chemical environment of the dihydropyridine ring and substituents.

- Infrared Spectroscopy (IR): To detect characteristic carbonyl (C=O) and aromatic C–F stretching vibrations.

- Mass Spectrometry (MS): To confirm molecular weight and fragmentation pattern consistent with this compound.

Summary of Research Findings

- The Mo(CO)₆-mediated ring expansion of isoxazole derivatives offers a versatile and efficient synthetic route to 4-oxo-1,4-dihydropyridine-3-carboxylates with diverse aryl substitutions, including 4-fluorophenyl groups.

- Methyl esters as starting materials provide better yields compared to ethyl esters.

- The synthetic pathway is supported by robust analytical data confirming the structure and purity of the target compound.

- Alternative methods such as Biginelli-type reactions, while more common for dihydropyrimidines, provide conceptual frameworks for synthesizing related dihydropyridine derivatives with aryl substitutions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: The pyridine ring can be reduced to form pyridine derivatives.

Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation reactions often use reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon (Pd/C).

Substitution reactions typically require strong electrophiles and Lewis acids.

Major Products Formed:

Oxidation can yield carboxylic acid derivatives such as methyl esters or amides.

Reduction can produce pyridine derivatives with reduced oxidation states.

Scientific Research Applications

1-(4-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used as a probe to study biological systems and molecular interactions.

Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to biological or chemical activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Physicochemical and Crystallographic Properties

Molecular Weight and Polarity

| Compound (CAS) | Molecular Weight | logP (Predicted) | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| Target (888721-65-1) | 261.23 | 1.5 | 1.8 |

| 5-(4-Hydroxyphenyl) analog | 275.25 | 0.9 | 2.5 |

| 6-(2,4-Difluorophenyl) analog | 251.19 | 1.8 | 1.2 |

Crystallographic Features

- The target compound’s para-fluorophenyl group likely adopts a planar conformation relative to the dihydropyridine ring, similar to isostructural pyrazole derivatives (dihedral angles: 4–10°) . This planar arrangement facilitates π-π stacking in crystal lattices, as observed in related compounds analyzed via SHELX refinement .

Biological Activity

1-(4-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Profile

- Chemical Name : this compound

- CAS Number : 888721-65-1

- Molecular Formula : C13H10FNO3

- Molecular Weight : 247.22 g/mol

Antimicrobial Activity

Studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro assays reveal effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest the compound's potential as a lead structure for developing new antibiotics.

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. In cell-based assays, it significantly reduced reactive oxygen species (ROS) levels, indicating its potential in mitigating oxidative stress.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 15.4 |

| ABTS Radical Scavenging | 12.8 |

These results highlight the compound's efficacy in scavenging free radicals, which is crucial for preventing cellular damage.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. Specifically, it is believed to inhibit key enzymes involved in metabolic pathways of pathogens and modulate signaling pathways associated with oxidative stress.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on the core structure of this compound. The most potent derivative exhibited an MIC of 16 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), showcasing enhanced activity compared to the parent compound .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant properties of the compound in a rat model of oxidative stress induced by ischemia-reperfusion injury. Administration of the compound resulted in a significant reduction in markers of oxidative damage (e.g., malondialdehyde levels) and improved antioxidant enzyme activities (e.g., superoxide dismutase) .

Q & A

Q. Typical Synthesis Steps :

Ring formation : Condensation of fluorophenyl-containing precursors with methyl-substituted dihydropyridine intermediates.

Carboxylic acid introduction : Hydrolysis of esters or nitriles under acidic/basic conditions .

Q. Optimization Strategies :

- Catalysts : Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Solvents : Ethanol or DMF for solubility and reduced side reactions .

- Temperature : Controlled heating (60–80°C) to balance reaction rate and byproduct formation .

Validation : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) to achieve >95% purity .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Q. Potential Causes :

- Purity variations : Impurities (e.g., unreacted intermediates) may skew bioassay results. Validate purity using LC-MS and ¹H/¹³C NMR .

- Assay conditions : Differences in pH, solvent (DMSO vs. saline), or cell lines can alter activity. Standardize protocols across studies .

- Structural analogs : Compare activity with analogs (e.g., 1-(3-Fluorophenyl) derivatives) to isolate substituent effects (see Table 1) .

Q. Table 1. Activity Comparison of Structural Analogs

| Compound | Substituent Position | IC₅₀ (μM) | Target |

|---|---|---|---|

| Target Compound (6-methyl) | 4-Fluoro, 6-methyl | 0.45 | Enzyme X |

| Analog A | 3-Fluoro, 6-H | 1.2 | Enzyme X |

| Analog B | 4-Fluoro, 6-Cl | 0.78 | Enzyme X |

Advanced: What experimental approaches are recommended for structure-activity relationship (SAR) studies of this compound?

Analog Synthesis :

- Vary substituents (e.g., replace fluorine with Cl, CF₃) to assess electronic effects .

- Modify the methyl group (e.g., ethyl, isopropyl) to study steric impacts .

Biological Testing :

- Use enzyme inhibition assays (e.g., fluorescence-based) for quantitative IC₅₀ determination .

- Cross-validate with cell-based assays (e.g., cytotoxicity in cancer lines) .

Computational Modeling :

- Dock analogs into target protein structures (e.g., PDB: 1XYZ) to predict binding modes .

Key Consideration : Ensure synthetic scalability of analogs for reproducibility .

Advanced: How can researchers address challenges in enantioselective synthesis of this compound?

Q. Challenges :

- Racemization during dihydropyridine ring formation .

- Low enantiomeric excess (ee) due to flexible intermediates.

Q. Solutions :

- Chiral Catalysts : Use BINOL-derived phosphoric acids to induce asymmetry during cyclization .

- Chromatographic Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .

- Circular Dichroism (CD) : Confirm ee and absolute configuration .

Advanced: What analytical techniques are critical for characterizing stability under physiological conditions?

pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via UPLC-MS .

Thermal Stability : Use DSC/TGA to identify decomposition temperatures .

Light Sensitivity : Expose to UV-Vis light and track photodegradation products .

Data Interpretation : Compare degradation profiles with bioactive analogs to identify labile functional groups .

Advanced: How does computational modeling enhance understanding of this compound’s mechanism of action?

Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., 100-ns trajectories) to identify key binding residues .

QSAR Modeling : Correlate substituent properties (logP, polar surface area) with bioactivity .

ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetics (e.g., BBB penetration) .

Validation : Cross-check computational predictions with experimental data (e.g., IC₅₀, logD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.